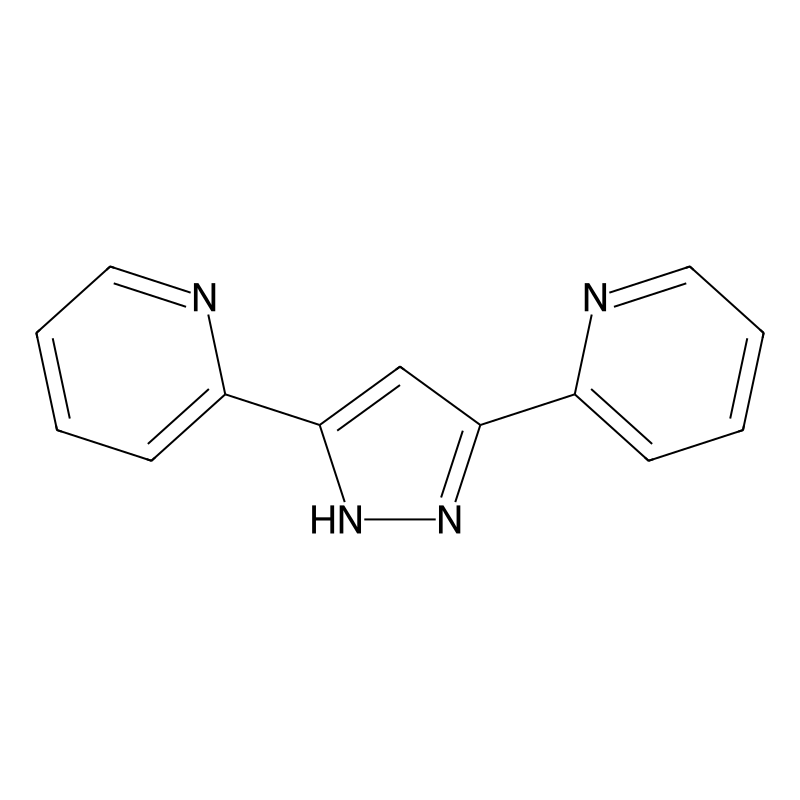

3,5-Di(2-pyridyl)pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design:

Dppz possesses several features that make it a promising candidate for ligand design:

- Chelating bidentate ligand: The presence of two pyridyl groups allows Dppz to bind to metal ions through nitrogen atoms, forming stable five-membered chelate rings.

- Versatility: The pyridyl groups can be functionalized with various substituents, allowing for the fine-tuning of ligand properties for specific applications.

Research suggests Dppz can form complexes with various transition metals, including copper, zinc, and iron. These complexes are being explored for their potential applications in:

- Catalysis: Dppz-metal complexes may act as catalysts for various organic transformations, potentially offering improved efficiency and selectivity.

- Material Science: Dppz-metal complexes can be incorporated into materials with desired properties, such as electrical conductivity or light emission.

Medicinal Chemistry:

The nitrogen-rich structure of Dppz has led to investigations into its potential for medicinal applications:

- Antimicrobial activity: Studies have shown that Dppz and its derivatives exhibit antibacterial and antifungal activity against various pathogens.

- Anticancer properties: Dppz has been shown to inhibit the growth of certain cancer cell lines, suggesting potential for further development as an anticancer agent.

Other Potential Applications:

Dppz's unique properties are also being explored for other applications, including:

- Sensors: Due to its ability to bind to specific molecules, Dppz could be used to develop sensors for detecting various chemicals or biological agents.

- Organic electronics: Dppz may be incorporated into organic electronic devices due to its potential for tailoring its electronic properties.

3,5-Di(2-pyridyl)pyrazole is a heterocyclic compound characterized by its unique pyrazole ring structure substituted with two 2-pyridyl groups at the 3 and 5 positions. Its chemical formula is C₁₃H₁₀N₄, and it possesses a molecular weight of approximately 226.24 g/mol. This compound exhibits interesting structural features, including the potential for tautomerism due to the presence of nitrogen atoms in the pyrazole ring, which can influence its reactivity and biological properties .

- Electrophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for electrophilic substitutions at different positions.

- Tautomerization: Prototropic tautomerism can occur, where hydrogen atoms shift between nitrogen atoms in the ring, affecting stability and reactivity .

- Formation of Coordination Complexes: The nitrogen atoms can coordinate with metal ions, forming complexes that may exhibit enhanced catalytic or biological activities .

Research indicates that 3,5-Di(2-pyridyl)pyrazole exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes involved in inflammatory processes. Additionally, compounds with similar structures have demonstrated anticancer properties, suggesting that 3,5-Di(2-pyridyl)pyrazole may also possess cytotoxic effects against cancer cell lines .

The synthesis of 3,5-Di(2-pyridyl)pyrazole typically involves cyclization reactions starting from appropriate precursors. Common methods include:

- Cyclization of 2-Pyridylhydrazine: This method involves reacting 2-pyridylhydrazine with suitable carbonyl compounds to form the pyrazole ring.

- Condensation Reactions: Various condensation reactions involving hydrazines and aldehydes or ketones can lead to the formation of 3,5-Di(2-pyridyl)pyrazole .

3,5-Di(2-pyridyl)pyrazole has several applications across different fields:

- Pharmaceuticals: Its potential anti-inflammatory and anticancer properties make it a candidate for drug development.

- Coordination Chemistry: The ability to form complexes with transition metals allows its use in catalysis and materials science.

- Organic Synthesis: As a versatile building block, it is used in synthesizing more complex heterocyclic compounds .

Studies on the interactions of 3,5-Di(2-pyridyl)pyrazole with biological targets reveal its potential as a ligand in coordination chemistry. It has been shown to interact with metal ions such as copper and nickel, forming stable complexes that may enhance its biological activity. Additionally, computational studies suggest favorable binding interactions with specific enzymes involved in inflammatory pathways .

Several compounds share structural similarities with 3,5-Di(2-pyridyl)pyrazole. These include:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 3,5-Dimethylpyrazole | Methyl groups at positions 3 and 5 | Antimicrobial | Simpler structure; less steric hindrance |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Anticancer | Different substitution pattern |

| 1H-Pyrazolo[4,3-b]quinolin-1-one | Fused ring system | Antiviral | More complex structure; fused rings |

| 4-(2-Pyridyl)-1H-pyrazole | Single pyridyl substitution at position 4 | Antioxidant | Different substitution pattern |

Each of these compounds exhibits unique properties and biological activities that distinguish them from 3,5-Di(2-pyridyl)pyrazole while sharing a common pyrazole core structure.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant